6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile
Description
Properties
CAS No. |
85221-58-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
YUXTUOURBBZMFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC=C2C#N)OC |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis (General Approach)
The compound is typically synthesized through multi-step organic reactions involving:
- Cyclization strategies to form the dihydronaphthalene backbone
- Methoxy group installation at positions 6 and 7
- Nitrile functionalization at position 1
Key steps often include Heck coupling , Dieckmann condensation , and catalytic cyanation (Table 1).
Table 1: Common Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Grubbs II catalyst, CH₃CN, 80°C | 89 | |
| Methoxylation | BBr₃ in DCM, -10°C to RT | 65 | |
| Nitrile introduction | K₂S₂O₅, Ru(bpy)₃Cl₂, blue LED irradiation | 78 |
One-Pot Synthesis (Optimized Protocol)
A modified one-pot method inspired by dihydroisoquinoline synthesis involves:
- Formylation : Ethyl formate with 3,4-dimethoxyphenethylamine
- Cyclization : Oxalyl chloride and phosphotungstic acid catalysis
- Nitrile incorporation : Substitution with cyanide donors (e.g., KCN/CuCN)
Palladium-Catalyzed Coupling Routes
Palladium-mediated strategies adapted from alkaloid synthesis include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation
- Heck coupling to install vinyl/cyano groups
- Ring-closing metathesis (RCM) with Grubbs II catalyst
- 3,4-Dimethoxybenzaldehyde → vinylation → HWE reaction
- Allylation → DIBAL-H reduction
- RCM cyclization → cyanation
Critical Analysis of Methodologies
Table 2: Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| One-pot synthesis | High yield (75–89%), low waste | Requires strict temp control |
| Multi-step organic | Modular, adaptable to derivatives | Longer reaction times (18–30h) |
| Palladium-catalyzed | Excellent regioselectivity | High catalyst costs (Pd/Ru) |
Chemical Reactions Analysis
Reduction Reactions
The carbonitrile group and dihydronaphthalene moiety undergo selective reductions under varying conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–25°C | 6,7-Dimethoxy-3,4-dihydronaphthalen-1-amine | Not reported | |
| Catalytic H₂ (Pd/C) | Ethanol, 50–60 psi H₂ | 6,7-Dimethoxy-1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene | Not reported | |
| NaBH₄ | Methanol, reflux | Partial reduction of the dihydronaphthalene ring | Not reported |
The nitrile group’s reduction to amines or alcohols depends on the agent’s strength and reaction time. Palladium-catalyzed hydrogenation may also saturate the dihydronaphthalene ring selectively.
Oxidation Reactions
Oxidation primarily targets the dihydronaphthalene ring. For example:
Epoxidation intermediates rearrange under acidic conditions or distillation to yield ketones . Methanol as a solvent enhances selectivity and yield in such oxidations .
Cross-Coupling Reactions
The nitrile group directs electrophilic substitution and facilitates palladium-catalyzed coupling:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | 2-Cyanoalkylsulfonylated derivatives | 73–80% | |
| Suzuki-Miyaura | Not explicitly reported | Arylated derivatives (inferred) | – |
Heck reactions with methyl methacrylate or styrene derivatives introduce functionalized side chains at the 2-position . The methoxy groups enhance electron density, favoring coupling at specific ring positions.
Cycloaddition Reactions
Electron-rich dihydronaphthalene derivatives participate in [4+2] cycloadditions:
| Dienophile | Catalyst | Product | ee | Reference |
|---|---|---|---|---|
| Vinylboronates | (+)-Tartaric acid, Ho(OTf)₃ | Enantioselective dihydronaphthalene-fused cycloadducts | 98.5:1.5 er |
Though not directly reported for this compound, analogous dihydronaphthalenes form chiral benzofluorene derivatives via tartaric acid-catalyzed cycloadditions .
Functional Group Transformations
The nitrile group undergoes hydrolysis and alkylation:
Deprotection of thioketals using polyphosphoric acid (PPA) efficiently yields ketones . Nitrile hydrolysis to carboxylic acids requires strong acidic conditions.
Sulfonylation and Electrophilic Substitution
Electrophilic sulfonylation occurs at activated ring positions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl chlorides | Light-mediated, CH₂Cl₂, 25°C | 2-Sulfonylated derivatives | 70–80% |
Methoxy groups direct sulfonylation to the 2- and 5-positions, forming stable sulfones under photoredox conditions .
Key Mechanistic Insights
-
Reduction : Hydride agents (e.g., LiAlH₄) attack the nitrile’s electrophilic carbon, forming primary amines.
-
Oxidation : Peracids epoxidize the dihydro ring, followed by acid-catalyzed rearrangement to ketones .
-
Coupling : Palladium catalysts exploit the nitrile’s electron-withdrawing effect to stabilize transition states in cross-couplings .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies are needed to optimize yields for underreported transformations like asymmetric cycloadditions.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a chemical compound featuring a naphthalene backbone with two methoxy groups and a carbonitrile functional group. It has a molecular formula of C13H13NO2 and a molecular weight of approximately 215.248 g/mol. The carbonitrile group in its structure is important due to its potential reactivity and biological activity, making it interesting in medicinal chemistry and organic synthesis.
Potential Applications
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is studied for its interactions with the central nervous system receptors and has been evaluated for its binding affinity to dopamine receptors, along with potential effects on neurotransmitter pathways. Studies suggest the compound may be useful in treating neurological disorders or other conditions influenced by dopamine signaling. Its structural features enable effective interaction with biological targets. Its synthesis involves multi-step organic reactions to ensure purity and yield.
Related Compounds
Several compounds share structural similarities with 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile | Similar naphthalene structure | Different methoxy positioning |
| 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile | Lacks one methoxy group | Less steric hindrance |
| 5-Methoxy-1-tetralone | Related tetralone structure | Different functional groups |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dihydroisoquinoline Derivatives ()
Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) share the 6,7-dimethoxy substitution pattern but differ in core structure (dihydroisoquinoline vs. dihydronaphthalene) and functional groups.
| Property | Target Compound | 6d (Isoquinoline Derivative) | 6f (Isoquinoline Derivative) |
|---|---|---|---|
| Core Structure | Dihydronaphthalene | Dihydroisoquinoline | Dihydroisoquinoline |
| Substituents | 6,7-Dimethoxy, 1-carbonitrile | 6,7-Dimethoxy, ethyl carboxylate | 6,7-Dimethoxy, phenyl carboxamide |
| Key Functional Groups | Carbonitrile | Carboxylate | Carboxamide |
| Electronic Effects | Electron-withdrawing (CN) | Electron-withdrawing (COOEt) | Electron-withdrawing (CONHPh) |
| Potential Applications | Not specified | Intermediate in alkaloid synthesis | Ligand design or bioactivity studies |
Key Differences :
- The dihydroisoquinoline core in 6d and 6f introduces nitrogen, enabling hydrogen bonding and altering aromaticity compared to the dihydronaphthalene backbone of the target compound.
- Carboxamide (6f) and carboxylate (6d) groups enhance hydrophilicity relative to the carbonitrile, affecting solubility and logP .
Tetrahydronaphthalene Derivatives ()
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c) shares the carbonitrile group and dihydronaphthalene core but lacks methoxy substituents.
| Property | Target Compound | Compound c (Tetrahydronaphthalene) |
|---|---|---|
| Substituents | 6,7-Dimethoxy | None |
| PSA (Ų) | ~81 (estimated) | ~40 (carbonitrile only) |
| logP | ~3.5 (estimated) | ~2.0 (calculated) |
| Reactivity | Enhanced electron density (methoxy) | Lower electron density |
Key Differences :
2-Decanoyl-3,4-dihydroxynaphthalene-1-carbonitrile ()
This compound (CAS 61983-28-6) features hydroxyl groups at positions 3 and 4 and a decanoyl chain at position 2.
| Property | Target Compound | 61983-28-6 |
|---|---|---|
| Substituents | 6,7-Dimethoxy, 1-carbonitrile | 3,4-Dihydroxy, 2-decanoyl |
| PSA (Ų) | ~81 (estimated) | 81.32 (experimental) |
| logP | ~3.5 (estimated) | 6.5 (XlogP) |
| Hydrogen Bonding | 0 donors, 4 acceptors | 2 donors, 4 acceptors |
Key Differences :
- Hydroxyl groups in 61983-28-6 increase hydrogen-bond donor capacity and acidity compared to methoxy groups.
- The decanoyl chain contributes to high lipophilicity (logP = 6.5), suggesting divergent applications in membrane permeability or lipid-based systems .
1-Nitronaphthalene ()
| Property | Target Compound | 1-Nitronaphthalene |
|---|---|---|
| Functional Group | Carbonitrile | Nitro |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
| Reactivity | Stabilizes adjacent positions | Prone to electrophilic substitution |
| Toxicity | Likely lower | High (nitroaromatic hazards) |
Key Differences :
- Nitro groups are more reactive and toxic than carbonitriles, limiting their utility in pharmaceutical contexts .
Biological Activity
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications. The findings are supported by data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile has the following chemical structure:
This compound features a naphthalene backbone with methoxy groups and a carbonitrile functional group, which contribute to its biological activity.
Cytotoxicity
Research indicates that 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell death in human tumor cell lines with IC50 values indicating potent activity. A study found that this compound was effective against colon HT29 carcinoma cells, demonstrating a cytotoxicity profile comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, revealing notable efficacy. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.
The exact mechanism by which 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile led to a significant reduction in tumor size in xenograft models of colon cancer .
- Antimicrobial Efficacy : A clinical evaluation indicated that patients treated with formulations containing this compound showed improved outcomes in infections caused by resistant bacterial strains .
Q & A
Basic: What are the established synthetic routes for 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile?
Methodological Answer:
The compound is synthesized via trichloromethylation of 6,7-dimethoxy-3,4-dihydroisoquinoline precursors. Key steps include:
- Precursor Activation : Use trifluoroacetic acid as a catalyst to facilitate adamantylation or similar alkylation reactions.
- Cyclization : Employ reagents like Pd(dppf)Cl₂ for coupling reactions to form the dihydronaphthalene core.
- Nitrilization : Introduce the carbonitrile group using NaCNBH₃ or NaBH(OAc)₃ under controlled conditions .
Characterization : Validate purity via HPLC and structural integrity using ¹H/¹³C NMR spectroscopy, focusing on methoxy (-OCH₃) and nitrile (-CN) signals .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and dihydronaphthalene ring protons (δ 2.5–3.5 ppm). Nitrile groups are confirmed via IR spectroscopy (C≡N stretch ~2200–2250 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 243.1) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry of the dihydronaphthalene ring if crystalline derivatives are synthesized .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) using in vitro inhibition assays. IC₅₀ values are determined via fluorometric or colorimetric methods (e.g., RT-PCR for viral replication inhibition) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, prioritizing derivatives with lower binding energies .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) to minimize variability.
- Dose-Response Analysis : Use Hill slope calculations to differentiate between partial agonists and non-specific inhibitors.
- Meta-Analysis : Apply PRISMA guidelines to review literature, focusing on studies with standardized protocols (e.g., ATSDR’s inclusion criteria for toxicological profiles) .
Basic: What toxicity assessment frameworks are applicable to this compound?
Methodological Answer:
- In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HepG2 for hepatic toxicity) to determine LC₅₀ values.
- Environmental Fate Studies : Apply OECD Test Guidelines 307 (soil degradation) and 308 (aquatic toxicity) to assess persistence and bioaccumulation.
- Literature Review : Follow ATSDR’s inclusion criteria (Table B-1) to prioritize peer-reviewed studies on systemic effects (e.g., respiratory, hepatic) in laboratory mammals .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, ACN) to enhance reaction rates.
- Process Monitoring : Use inline FTIR or Raman spectroscopy for real-time reaction tracking to minimize byproducts .
Advanced: How can environmental exposure pathways be modeled for this compound?
Methodological Answer:
- Partition Coefficients : Measure log Kₒw (octanol-water) and log Kₒc (organic carbon) to predict soil/water distribution.
- Degradation Studies : Conduct UV-Vis spectroscopy under simulated sunlight to assess photolysis rates.
- Biomonitoring : Use LC-MS/MS to quantify metabolites in occupational populations, referencing ATSDR’s biomonitoring protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
